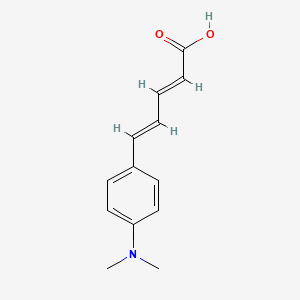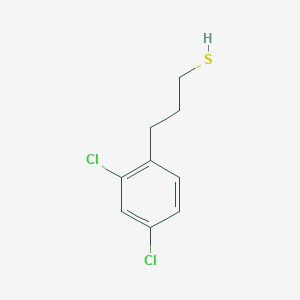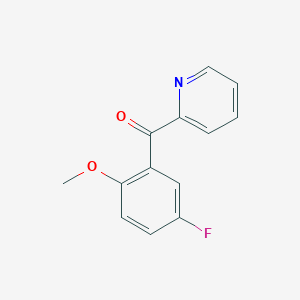
2-(2-Bromo-3-methylphenoxy)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-3-methylphenoxy)ethanamine is an organic compound with the molecular formula C9H12BrNO It is a derivative of phenoxyethanamine, where the phenyl ring is substituted with a bromine atom at the 2-position and a methyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-methylphenoxy)ethanamine typically involves the following steps:
Bromination: The starting material, 3-methylphenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-3-methylphenol.
Etherification: The 2-bromo-3-methylphenol is then reacted with ethylene oxide in the presence of a base like potassium carbonate to form 2-(2-bromo-3-methylphenoxy)ethanol.
Amination: Finally, the 2-(2-bromo-3-methylphenoxy)ethanol is treated with ammonia or an amine source under suitable conditions to produce this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(2-Bromo-3-methylphenoxy)ethanamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amine group to an alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Nucleophilic Substitution: Products like 2-(2-hydroxy-3-methylphenoxy)ethanamine or 2-(2-cyano-3-methylphenoxy)ethanamine.
Oxidation: Products like 2-(2-nitro-3-methylphenoxy)ethanamine.
Reduction: Products like 2-(3-methylphenoxy)ethanamine.
科学的研究の応用
2-(2-Bromo-3-methylphenoxy)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Bromo-3-methylphenoxy)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and amine groups play crucial roles in binding to these targets, potentially leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity and specificity are necessary to fully understand its effects.
類似化合物との比較
Similar Compounds
2-(2-Bromo-4-methylphenoxy)ethanamine: Similar structure but with the methyl group at the 4-position.
2-(2-Chloro-3-methylphenoxy)ethanamine: Chlorine atom instead of bromine.
2-(2-Bromo-3-ethylphenoxy)ethanamine: Ethyl group instead of methyl.
Uniqueness
2-(2-Bromo-3-methylphenoxy)ethanamine is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
特性
IUPAC Name |
2-(2-bromo-3-methylphenoxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-7-3-2-4-8(9(7)10)12-6-5-11/h2-4H,5-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEVSURQWSNJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCN)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone](/img/structure/B7966008.png)
![[2-(Benzyloxy)-3-methylphenyl]methanamine](/img/structure/B7966011.png)
amine](/img/structure/B7966030.png)



